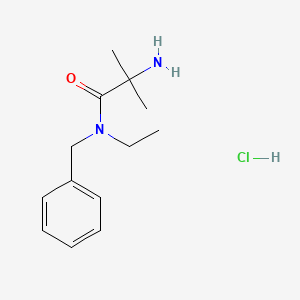
2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride
Vue d'ensemble
Description
2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C13H21ClN2O and its molecular weight is 256.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride is a compound characterized by its unique molecular structure, which includes an amino group, a benzyl group, and an ethyl-substituted methylpropanamide moiety. The presence of these functional groups contributes significantly to its chemical reactivity and biological activity, making it a subject of interest in pharmaceutical research.
The molecular formula of this compound is C₁₃H₂₁ClN₂O. Its hydrochloride form enhances solubility in water, which is beneficial for various pharmaceutical applications. The compound's structure allows for interactions with biological targets, influencing its pharmacological properties.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₃H₂₁ClN₂O | Contains an ethyl group instead of a methyl group |
| 2-Amino-N-benzyl-N-methylpropanamide hydrochloride | C₁₂H₁₉ClN₂O | Contains a methyl group at the nitrogen position |
| N-Benzyl-2-methylpropanamide | C₁₁H₁₅N₂O | Lacks the amino group, focusing on amide properties |
Pharmacological Potential
Research indicates that compounds with similar structural characteristics exhibit various biological activities, including analgesic and anti-inflammatory effects. For instance, studies on related compounds have shown that specific hydrophobic interactions are critical for binding potency to targets such as the TRPV1 receptor, which is involved in pain signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its substituents. A SAR analysis indicates that modifications at the nitrogen atom can significantly impact the compound's efficacy and selectivity towards specific biological targets. For example, compounds that maintain an amino group tend to exhibit enhanced interactions with receptors compared to their amide-only counterparts.
Case Studies
-
Analgesic Activity
In a comparative study involving structural analogs, it was found that compounds similar to this compound demonstrated significant analgesic activity in animal models of neuropathic pain. These findings suggest that the compound could potentially be developed as a therapeutic agent for pain management . -
Antagonism of Pain Receptors
Another study explored the antagonistic effects of related compounds on TRPV1 receptors, revealing that specific structural features enhance binding affinity and antagonistic activity against capsaicin-induced responses. This suggests potential applications in treating conditions characterized by excessive pain signaling .
Propriétés
IUPAC Name |
2-amino-N-benzyl-N-ethyl-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-4-15(12(16)13(2,3)14)10-11-8-6-5-7-9-11;/h5-9H,4,10,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXJUALMRAACCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















